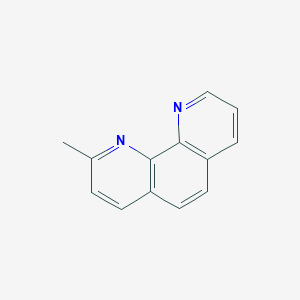

2-Methyl-1,10-phenanthroline

Overview

Description

2-Methyl-1,10-phenanthroline is a chemical compound with the molecular formula C13H10N2 . It is a derivative of 1,10-phenanthroline, a heterocyclic organic compound and a bidentate chelating ligand for metal ions .

Synthesis Analysis

The synthesis of 2-Methyl-1,10-phenanthroline has been reported in the literature . The process involves both direct and serendipitous synthesis methods . Further studies have been conducted to design and investigate phenothiazine and carbazole substituted 1,10-phenanthrolines as ligands for future complexes with transient metal cations .Molecular Structure Analysis

The molecular structure of 2-Methyl-1,10-phenanthroline has been analyzed using various methods such as X-ray diffraction . The structure-reaction activity relationship is tuned by the insertion of phenothiazine and carbazole functional groups to the 1,10-phenanthroline core .Chemical Reactions Analysis

1,10-Phenanthroline ligands, including 2-Methyl-1,10-phenanthroline, have been used in base-metal catalysts for alkene hydrosilylation . In particular, iron catalysts with 2,9-diaryl-1,10-phenanthroline ligands exhibit unexpected reactivity and selectivity for hydrosilylation of alkenes .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Methyl-1,10-phenanthroline include rigidity, planarity, aromaticity, and basicity . The compound’s absorption and electrochemical properties can be tuned by introducing or modifying substituents in its structure .Scientific Research Applications

Synthesis of N-oxides

2-Methyl-1,10-phenanthroline can be used in the synthesis of a series of mono-N-oxides of 1,10-phenanthrolines . The parent compounds are oxidized by a green oxidant, peroxomonosulfate ion in acidic aqueous solution .

Chirality Chemosensors

N-oxides of heterocycles, which can be synthesized from 2-Methyl-1,10-phenanthroline, are used in manufacturing chirality chemosensors .

Oxidizing Agents in Annulation Reactions

These N-oxides also serve as oxidizing agents in annulation reactions .

Intramolecular Oxidants in Baeyer–Villiger Reaction of Ketones

They can act as intramolecular oxidants in Baeyer–Villiger reaction of ketones .

Phase-Transfer Catalysts in Enantioselective Transformations

N-oxides of heterocycles are used as phase-transfer catalysts in enantioselective transformations .

Starting Materials in C-C Bond Forming Processes

They are used as starting materials in C-C bond forming processes .

Metal Complex Derivatives

2-Methyl-1,10-phenanthroline forms iron (II)-phenanthroline complexes and their gas-phase stabilities have been investigated in an electrospray ionization mass spectrometer .

Determination of Cu (II) in Duralmin Alloy

It has been used in the determination of Cu (II) in duralmin alloy by capillary zone electrophoresis .

Safety And Hazards

Future Directions

Future research directions include the design of new ligands based on 1,10-phenanthroline functionalized by phenothiazine and carbazole units . These could be used as possible ligands for further complexation with metal cations . The development of methods that use base metals, especially iron, as catalysts for alkene hydrosilylation is a growing area of research .

properties

IUPAC Name |

2-methyl-1,10-phenanthroline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2/c1-9-4-5-11-7-6-10-3-2-8-14-12(10)13(11)15-9/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQZDYPHFVGRHKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C=CC3=C2N=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60406766 | |

| Record name | 2-methyl-1,10-phenanthroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-1,10-phenanthroline | |

CAS RN |

3002-77-5 | |

| Record name | 2-methyl-1,10-phenanthroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

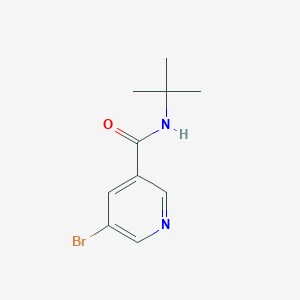

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-Ethylbutanoyl)amino]benzoic acid](/img/structure/B1275961.png)

![6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine](/img/structure/B1275985.png)

![7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol](/img/structure/B1276005.png)